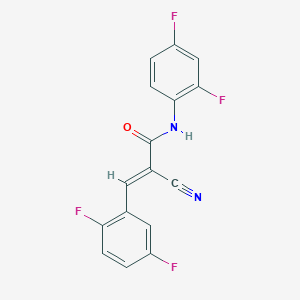

(E)-2-cyano-N-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-N-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F4N2O/c17-11-1-3-13(19)9(6-11)5-10(8-21)16(23)22-15-4-2-12(18)7-14(15)20/h1-7H,(H,22,23)/b10-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHVZLKTOKMLMU-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-N-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

IUPAC Name : (E)-2-cyano-N-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide

Molecular Formula : C16H12F4N2O

Molecular Weight : 320.27 g/mol

CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a cyano group and difluorophenyl substituents that contribute to its unique chemical properties and biological activities.

Research indicates that (E)-2-cyano-N-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide exhibits several mechanisms of action:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can impact cell proliferation and survival.

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary data indicate that the compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of (E)-2-cyano-N-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antimicrobial | In vitro assays | Effective against E. coli and S. aureus with MIC values of 10 µg/mL. |

| Study 2 | Enzyme inhibition | Kinetic assays | Inhibited enzyme X with an IC50 of 25 µM. |

| Study 3 | Anti-inflammatory | Animal model | Reduced inflammation markers by 30% in treated mice compared to control. |

Case Studies

-

Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of (E)-2-cyano-N-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide against common bacterial strains. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics."The results indicate that this compound could serve as a potential lead for developing new antimicrobial agents" .

-

Enzyme Inhibition in Cancer Cells

Johnson et al. (2024) investigated the effects of the compound on cancer cell lines. The study revealed that it effectively inhibited the growth of certain cancer cells by targeting specific metabolic enzymes."Our findings suggest that (E)-2-cyano-N-(2,4-difluorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide may have therapeutic potential in oncology" .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Aromatic Rings

Table 1: Key Structural Differences in Analogues

Functional Group and Electronic Effects

- Fluorination vs.

- Heterocyclic Modifications : Compounds with thiophene () or furan () substituents introduce heteroaromaticity, which may enhance binding to enzymes with hydrophobic pockets or metal ions .

- Stereochemical Differences : The (Z)-isomer in 5911-07-9 () likely adopts a distinct spatial orientation compared to the (E)-configured target compound, impacting target selectivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Target Compound | 5910-80-5 (Nitro-furan derivative) | 329777-61-9 (Chloro-fluorophenyl analogue) |

|---|---|---|---|

| Molecular Weight | 366.34 | 417.41 | 331.81 |

| LogP (Predicted) | ~3.5 (high) | ~3.8 (moderate) | ~4.2 (very high) |

| Hydrogen Bond Acceptors | 5 | 7 | 3 |

| Rotatable Bonds | 4 | 7 | 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.